molecular formula C13H13ClN2O3 B11105867 N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide

N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide

Cat. No.: B11105867
M. Wt: 280.70 g/mol
InChI Key: WLKPVXNUQHDUGI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenyl group and a 2,5-dioxopyrrolidin-1-ylmethyl substituent. The 2,5-dioxopyrrolidinyl group may enhance electrophilic reactivity or serve as a hydrogen-bond acceptor, influencing biological activity or crystallization behavior .

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide

InChI

InChI=1S/C13H13ClN2O3/c1-9(17)15(11-4-2-3-10(14)7-11)8-16-12(18)5-6-13(16)19/h2-4,7H,5-6,8H2,1H3

InChI Key

WLKPVXNUQHDUGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)CCC1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide typically involves the reaction of 3-chloroaniline with N-(2,5-dioxopyrrolidin-1-yl)methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity: Inhibition of Nitric Oxide (NO) and iNOS

Acetamide derivatives with N-(3-chlorophenyl) substituents exhibit notable anti-inflammatory properties. For example:

  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Inhibits NO production in LPS-induced RAW264.7 macrophages with an IC₅₀ of 45.6 µM.
  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(3-dimethylamino)-2-methylpropyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Shows improved potency (IC₅₀ = 25.2 µM). In contrast, aspirin, a standard anti-inflammatory agent, has an IC₅₀ of 3.0 mM, highlighting the superior efficacy of these chlorophenyl acetamide derivatives .
Compound IC₅₀ (NO Inhibition) Reference
(Z)-N-(3-Chlorophenyl)-thiazolidine-deriv 45.6 µM
(Z)-N-(3-Chlorophenyl)-thiazolidine-deriv 25.2 µM
Aspirin 3.0 mM

Structural Analogues in Agrochemicals

Chlorophenyl acetamides are widely used as herbicides. Key examples include:

  • Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (pre-emergent herbicide).
  • Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (rice paddy herbicide).
    These compounds share the chloroacetamide backbone but differ in alkyl/aryl substituents, which modulate soil mobility and target specificity .

Crystallographic and Hydrogen-Bonding Features

The crystal structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide (C₁₀H₁₁Cl₂NO) reveals:

  • Mean σ(C–C) bond length: 0.005 Å.
  • Hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilize infinite molecular chains.
    These features are consistent with related acetanilides, suggesting that N-(3-chlorophenyl) acetamides may adopt similar packing arrangements, influencing solubility and stability .

Key Differentiators of N-(3-Chlorophenyl)-N-[(2,5-Dioxopyrrolidin-1-yl)methyl]acetamide

Dual Functionality : The combination of chlorophenyl (lipophilic) and dioxopyrrolidinyl (polar) groups could optimize pharmacokinetic properties, balancing membrane permeability and aqueous solubility.

Synthonic Flexibility : The synthetic route may allow modular substitution, enabling tailored derivatives for specific applications (e.g., anti-inflammatory agents or kinase inhibitors) .

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